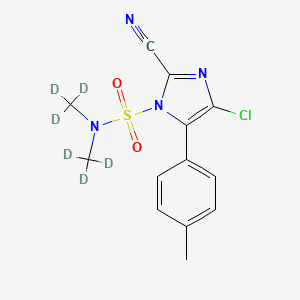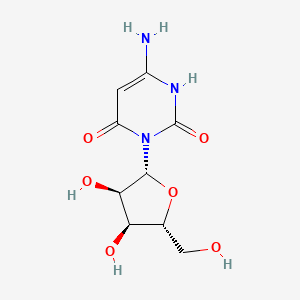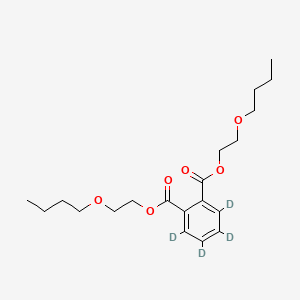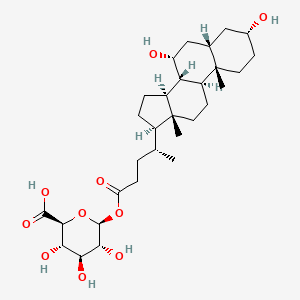
2-Formyl Trimipramine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Formyl Trimipramine-d3” is a compound used in the preparation of a labeled Trimipramine metabolite. It has a molecular formula of C21H23D3N2O and a molecular weight of 325.46 .
Molecular Structure Analysis
The molecular structure of “2-Formyl Trimipramine-d3” is based on its molecular formula, C21H23D3N2O . The compound is a light brown oil .Physical And Chemical Properties Analysis
“2-Formyl Trimipramine-d3” is a light brown oil with a molecular weight of 325.46 and a molecular formula of C21H23D3N2O .Wissenschaftliche Forschungsanwendungen
Dopaminergic and Adrenergic System Modulation
Studies have shown that trimipramine, closely related to 2-Formyl Trimipramine-d3, impacts the dopaminergic and adrenergic systems. For instance, repeated administration of trimipramine was found to induce adaptive changes in the dopaminergic and α1-adrenergic systems, as evidenced by increased responsiveness of brain dopamine D2 and D3 receptors, as well as α1-adrenergic receptors in animal models (Maj, Rogóż, Skuza, & Margas, 1998). These findings suggest a mechanism for the antidepressant activity of trimipramine that does not involve reuptake inhibition.
Neuropharmacological Profile
Trimipramine's unique neuropharmacological profile has been compared with that of other antidepressants and antipsychotics. It does not inhibit neuronal transmitter uptake and has been shown to have affinities for certain dopamine, noradrenaline, and serotonin receptor subtypes, classifying it as an atypical neuroleptic drug (Gross, Xie, & Gastpar, 1991).
Analytical Applications
Trimipramine-d3, as an isotopic labelled internal standard, has been used in analytical techniques. For instance, it was utilized in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of doxazosin and verapamil in human serum (Chytil et al., 2010).
Chiral Separations in Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis (NACE) methods, involving trimipramine, have been developed for chiral separations of pharmaceutical racemic amines, contributing to the understanding of drug interactions and properties at a molecular level (Wang & Khaledi, 1996).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1794938-94-5 |
|---|---|
Produktname |
2-Formyl Trimipramine-d3 |
Molekularformel |
C21H26N2O |
Molekulargewicht |
325.47 |
IUPAC-Name |
11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3 |
InChI-Schlüssel |
YYRCDLPADGLYAJ-BMSJAHLVSA-N |
SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C |
Synonyme |
5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)

